molecular formula C17H12ClN3O2S2 B2553094 3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide CAS No. 893983-81-8

3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide

Cat. No.: B2553094
CAS No.: 893983-81-8
M. Wt: 389.87
InChI Key: DAHKEFYWXOMMRL-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a chlorinated benzene ring linked to an imidazo[2,1-b]thiazole moiety via a phenyl group. The compound’s structure combines a sulfonamide group (known for its role in enzyme inhibition) with a heterocyclic imidazothiazole core, which is frequently explored in medicinal chemistry for its pharmacological versatility.

Properties

IUPAC Name

3-chloro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S2/c18-13-2-1-3-15(10-13)25(22,23)20-14-6-4-12(5-7-14)16-11-21-8-9-24-17(21)19-16/h1-11,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHKEFYWXOMMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiazoles

The imidazo[2,1-b]thiazole scaffold is synthesized via heterocyclization of 2-aminothiazoles with α-haloketones or α,α-dichloroimines. For example, N-(2,2-dichloro-2-phenylethylidene)-4-chlorobenzenesulfonamide reacts with 2-aminothiazoles under basic conditions to yield imidazo[2,1-b]thiazoles via a Dimroth rearrangement (Scheme 1).

Reaction Conditions :

  • Base : NaOH (3.5 equiv.)
  • Solvent : 1,4-dioxane
  • Temperature : 80–100°C
  • Time : 5–10 hours
  • Yield : 70–87%

Mechanistic Insight :
The reaction proceeds through nucleophilic addition of the thiazole amine to the dichloroimine, followed by cyclization and rearrangement to form the fused imidazo-thiazole system.

Functionalization of the Phenyl Ring

Suzuki-Miyaura Coupling

Aryl halides or boronates are employed to introduce the phenyl group at position 6 of the imidazo[2,1-b]thiazole. For instance, 6-bromoimidazo[2,1-b]thiazole undergoes palladium-catalyzed cross-coupling with 4-aminophenylboronic acid to yield 4-(imidazo[2,1-b]thiazol-6-yl)aniline (Scheme 2).

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2 equiv.)
  • Solvent : DMF/H₂O (4:1)
  • Temperature : 90°C
  • Time : 12 hours
  • Yield : 65–78%

Sulfonylation of the Aniline Intermediate

Direct Sulfonamide Formation

The final step involves reacting 4-(imidazo[2,1-b]thiazol-6-yl)aniline with 3-chlorobenzenesulfonyl chloride under basic conditions (Scheme 3).

Reaction Conditions :

  • Base : Sodium acetate (1.5 equiv.)
  • Solvent : Distilled water or dichloromethane
  • Temperature : 80–85°C
  • Time : 4–8 hours
  • Yield : 70–88%

Optimization Notes :

  • Excess sulfonyl chloride (1.2 equiv.) ensures complete conversion.
  • Neutralization with 10% HCl precipitates the product, which is purified via recrystallization (ethanol/water).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :
    • Aromatic protons (δ 7.11–8.45 ppm, multiplet).
    • Sulfonamide NH (δ 10.2 ppm, broad singlet).
  • ¹³C NMR :
    • Sulfonamide S=O carbons (δ 135–140 ppm).

Infrared Spectroscopy (IR)

  • S=O stretches: 1350 cm⁻¹ (asymmetric), 1150 cm⁻¹ (symmetric).
  • NH stretch: 3275–3409 cm⁻¹.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Dimroth Rearrangement High regioselectivity Requires harsh bases (NaOH) 70–87
Suzuki Coupling Compatible with diverse boronic acids Pd catalyst cost 65–78
Direct Sulfonylation Single-step, scalable Sensitivity to moisture 70–88

Chemical Reactions Analysis

3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Hydrolysis: Acidic or basic hydrolysis can break the sulfonamide bond, leading to the formation of the corresponding sulfonic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide exhibits potent anticancer properties.

  • Mechanism of Action : The compound has been shown to inhibit key proteins involved in cancer cell survival and proliferation, such as Bcl-2. It interacts with these proteins through hydrophobic interactions and hydrogen bonding, leading to apoptosis in cancer cells.
  • Case Studies :
    • Cytotoxicity Studies : In vitro studies demonstrated that the compound shows cytotoxic effects on various cancer cell lines including HT29 (colon cancer) and Jurkat (leukemia), with IC50 values indicating superior efficacy compared to standard drugs like doxorubicin .
    • Structure-Activity Relationship (SAR) : Modifications in the chemical structure have been correlated with enhanced biological activity, suggesting that specific substituents can significantly affect potency .
Cell LineIC50 (µg/mL)Mechanism of ActionReference
HT29< 1.98Inhibition of Bcl-2
Jurkat< 1.61Apoptosis induction
A431< 2.00Targeting growth signaling

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various pathogens.

  • Research Findings : Studies have indicated that derivatives of imidazo[2,1-b]thiazole exhibit broad-spectrum antimicrobial effects. The sulfonamide functionality enhances the interaction with bacterial enzymes, making it a candidate for developing new antibiotics .

Topoisomerase Inhibition

This compound has been identified as a potent inhibitor of topoisomerase II.

  • Mechanism : By inhibiting this enzyme, the compound disrupts DNA replication and transcription processes in cancer cells, leading to cell death . This mechanism positions it as a valuable lead compound for further drug development targeting various cancers.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways . The compound is known to:

    Inhibit enzyme activity: It can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis.

    Modulate signaling pathways: The compound can interfere with key signaling pathways that regulate cell growth and differentiation, such as the PI3K/Akt and MAPK pathways.

    Induce oxidative stress: By generating reactive oxygen species (ROS), the compound can induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

COX-2 Inhibitors

Compounds bearing the imidazo[2,1-b]thiazole scaffold, such as N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) , demonstrate potent COX-2 inhibition (IC50 = 0.08 µM) with high selectivity (SI = 313.7) . Key structural differences include:

  • 6a : A 4-(methylsulfonyl)phenyl group at the imidazothiazole’s C-6 position and a dimethylamine substituent at C-5.
  • Target Compound : A 3-chlorobenzenesulfonamide group attached to the phenyl ring at C-4 of the imidazothiazole.

The sulfonamide group in both compounds is critical for binding to COX-2’s hydrophobic pocket.

Table 1: Comparison with COX-2 Inhibitors
Compound Molecular Formula COX-2 IC50 (µM) Selectivity Index (SI) Key Structural Features
6a C17H20N3O2S2 0.08 313.7 4-(methylsulfonyl)phenyl, C-5 dimethylamine
Target Compound C18H13ClN3O2S2 Not reported Not reported 3-Cl-benzenesulfonamide, C-4 phenyl linkage

SIRT1 Agonists

SRT1720 (C25H24ClN7OS·HCl) and SRT2183 (C27H24N4O2S) are imidazo[2,1-b]thiazole derivatives acting as SIRT1 agonists . Structural contrasts include:

  • SRT1720: A quinoxaline carboxamide and piperazine-methyl group.
  • Target Compound : Lacks the extended carboxamide side chain, instead featuring a compact sulfonamide-phenyl group.

The absence of a carboxamide moiety in the target compound suggests divergent biological targets, likely excluding SIRT1 agonism .

Antiviral Coumarin Derivatives

3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives exhibit antiviral activity against Parvovirus B19 (B19V) . While both share the imidazothiazole core, the target compound replaces the coumarin system with a sulfonamide-phenyl group. This structural divergence implies distinct mechanisms of action, as coumarin derivatives rely on π-π stacking interactions absent in sulfonamide-based systems .

Urease Inhibitors

Imidazo[2,1-b]thiazole derivatives with sulfone groups (e.g., compound 9 in ) inhibit urease activity. The target compound’s sulfonamide group may similarly engage in hydrogen bonding with urease’s active site, though its lack of a sulfone substituent could reduce potency compared to specialized inhibitors .

Other Sulfonamide Derivatives

  • N-[(3-Methylimidazo[2,1-b]thiazol-6-yl)methyl]benzenesulfonamide (): Features a methylimidazothiazole and benzenesulfonamide linked via a methyl group. The target compound’s direct phenyl linkage and chloro substituent may enhance steric bulk and electronic effects, influencing target specificity .
  • Compound 11 (): Contains a thioether and imidazole substituents.

Biological Activity

The compound 3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article aims to summarize the existing research on its biological activity, including cytotoxic effects against various cancer cell lines and potential mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₉ClN₂O₂S
  • Molecular Weight : 292.0073 g/mol

Cytotoxicity Studies

Research has demonstrated that compounds with similar imidazo[2,1-b]thiazole scaffolds exhibit significant cytotoxic activity against various human cancer cell lines. For instance, studies on related compounds have shown IC₅₀ values in the range of 2.38–3.77 μM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, indicating potent anti-cancer properties .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Reference
This compoundSISOTBDTBD
4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamideSISO2.87
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamideRT-1123.06

The mechanisms underlying the cytotoxic effects of imidazo[2,1-b]thiazole derivatives are believed to involve induction of apoptosis in cancer cells. For example, one study reported that treatment with specific compounds led to an increase in early and late apoptotic cells in the SISO cell line when exposed to IC₅₀ concentrations . This suggests that these compounds may activate apoptotic pathways that could be exploited for therapeutic purposes.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial activities. A related study highlighted the antifungal potential of thiazole-based compounds against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . This broadens the therapeutic scope of compounds containing the imidazo[2,1-b]thiazole moiety.

Case Studies and Research Findings

Several case studies have emphasized the biological relevance of thiazole derivatives:

  • Anticancer Activity : A compound structurally related to our target showed significant inhibition rates against various cancer cell lines with a focus on structure-activity relationships (SAR). The introduction of electron-withdrawing groups was found to enhance potency .
  • Apoptosis Induction : In vitro studies indicated that certain derivatives could effectively induce apoptosis in cancer cells via intrinsic pathways involving mitochondrial dysfunction .
  • Antifungal Properties : The synthesized thiazole derivatives exhibited notable antifungal activity against clinical strains of Candida, suggesting their potential utility in treating fungal infections alongside cancer therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide and its analogs?

  • Methodology : Multi-step synthesis involving cross-coupling reactions (e.g., Heck reaction for imidazothiazole core formation) and functional group transformations. For example, sulfone oxidation using oxone and demethylation with boron tribromide are critical steps . Thiazole ring formation via Lawesson’s reagent and subsequent chlorination may also be utilized .
  • Key Considerations : Optimize reaction conditions (temperature, catalyst loading) and employ purification techniques like column chromatography to enhance yield and purity.

Q. How should researchers prepare stock solutions of imidazo[2,1-b]thiazole derivatives for biological assays?

  • Methodology : Dissolve the compound in DMSO at concentrations up to 38 mg/mL (75.09 mM) due to poor aqueous solubility. Aliquot and store at -20°C to prevent degradation . For in vitro assays, dilute stock solutions in culture media to ensure final DMSO concentrations ≤0.1% to avoid cytotoxicity.

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodology :

  • Enzyme inhibition : COX-2 inhibition assays using murine enzyme preparations, measuring IC50 values via fluorometric or colorimetric substrates .
  • Antiviral activity : Test viral replication inhibition in UT7/EpoS1 cells or primary erythroid progenitor cells (EPCs) using qPCR for viral DNA quantification .
  • Cytotoxicity : MTT or resazurin assays to assess cell viability across cancer cell lines (e.g., NCI-60 panel) .

Advanced Research Questions

Q. How can structural modifications to the imidazo[2,1-b]thiazole core enhance target selectivity or potency?

  • Methodology :

  • Introduce substituents at the phenyl or sulfonamide groups to modulate steric and electronic effects. For example, methylsulfonyl groups improve COX-2 binding affinity , while halogenated phenyl rings enhance antiviral activity .
  • Perform structure-activity relationship (SAR) analysis using iterative synthesis and activity testing. Compare IC50 values of analogs (e.g., N,N-dimethyl derivatives) to identify critical functional groups .

Q. What computational approaches predict the binding mode of this compound to enzymes like COX-2 or SIRT1?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound and active sites (e.g., COX-2’s hydrophobic pocket or SIRT1’s NAD+ binding domain) .
  • MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent to validate docking poses .

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

  • Methodology :

  • Standardize assay conditions (e.g., cell type, passage number, incubation time). For instance, antiviral activity may vary between UT7/EpoS1 cells and EPCs due to differences in viral entry mechanisms .
  • Validate findings using orthogonal assays (e.g., Western blotting for target protein inhibition alongside enzymatic assays) .

Q. What strategies assess the selectivity profile of this compound against enzyme isoforms (e.g., SIRT1 vs. SIRT2/3)?

  • Methodology :

  • Comparative enzyme assays : Test inhibitory/activating effects on recombinant SIRT1, SIRT2, and SIRT3 using fluorogenic substrates (e.g., acetylated p53 peptide for SIRT1) .
  • Cellular assays : Use siRNA knockdown models to isolate isoform-specific effects in relevant cell lines .

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